NMS-859

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Este compuesto ha mostrado una eficacia significativa en la inhibición de la actividad ATPasa de VCP, con valores de concentración inhibitoria media de 0,37 micromolar y 0,36 micromolar para VCP de tipo salvaje en presencia de 60 micromolar y 1 milimolar de trifosfato de adenosina en células, respectivamente . NMS-859 se utiliza principalmente para fines de investigación y ha demostrado un potencial en diversas aplicaciones científicas, particularmente en investigación del cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de NMS-859 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones posteriores en condiciones específicas. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares a la síntesis a escala de laboratorio, pero está optimizada para la producción a gran escala. Esto implica el uso de técnicas de cribado de alto rendimiento y procesos de síntesis automatizados para garantizar la coherencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

NMS-859 se somete a varias reacciones químicas, que incluyen:

Inhibición covalente: This compound forma un enlace covalente con el residuo de cisteína del sitio activo de VCP, lo que lleva a su inhibición.

Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, dependiendo de la presencia de reactivos y condiciones específicas.

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados oxidados, mientras que la reducción puede resultar en formas reducidas de this compound .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Cancer Research

- Induction of Cell Death : NMS-859 has demonstrated significant efficacy in inducing apoptosis in various cancer cell lines. For instance, it shows IC50 values of 3.5 μM in HCT116 and 3.0 μM in HeLa cells, indicating its potential as a therapeutic agent against cancers that exploit VCP for survival .

- Mechanistic Studies : Researchers utilize this compound to explore the role of VCP in oncogenesis and tumor progression, providing insights into how cancer cells manipulate protein degradation pathways.

-

Biological Studies

- Protein Homeostasis : this compound is employed to study the mechanisms of protein quality control within cells, particularly how VCP interacts with ubiquitin-modified proteins for degradation .

- Cellular Processes : The compound aids in investigating various cellular processes such as autophagy and endoplasmic reticulum-associated degradation (ERAD), which are critical for maintaining cellular health.

- Chemical Biology

- Drug Development

Case Study 1: Cancer Cell Line Sensitivity

In a study assessing the sensitivity of various cancer cell lines to this compound, significant apoptosis was observed in HCT116 and HeLa cells at concentrations correlating with their IC50 values. This study highlights how targeting VCP can selectively induce cell death in malignancies reliant on this pathway.

Case Study 2: Mechanistic Insights into Protein Degradation

Research utilizing this compound has elucidated the role of VCP in mediating protein degradation pathways under stress conditions. The compound's ability to inhibit VCP led to an accumulation of polyubiquitinated proteins, providing insights into the cellular stress response mechanisms.

Mecanismo De Acción

NMS-859 ejerce sus efectos uniéndose covalentemente al residuo de cisteína del sitio activo de VCP, lo que lleva a su inhibición. Esta unión interrumpe la actividad ATPasa de VCP, que es esencial para su función en la homeostasis y degradación de proteínas . La inhibición de VCP da como resultado la acumulación de proteínas poliubiquitinadas y la activación de la respuesta a proteínas mal plegadas, lo que en última instancia conduce a la muerte celular .

Comparación Con Compuestos Similares

Compuestos similares

NMS-873: Un potente e inhibitor selectivo alostérico de VCP con un valor de IC50 de 30 nanomolar.

CB-5083: Un primer inhibidor de su clase, potente y selectivo de VCP con un IC50 de 11 nanomolar.

Singularidad de NMS-859

This compound es único debido a su mecanismo de inhibición covalente, que proporciona una inhibición más sostenida e irreversible de VCP en comparación con otros inhibidores que actúan a través de mecanismos reversibles o alostéricos . Esto hace que this compound sea una herramienta valiosa para estudiar los efectos a largo plazo de la inhibición de VCP en varios contextos biológicos .

Actividad Biológica

NMS-859 is a novel compound recognized for its potent biological activity as a covalent inhibitor of the ATPase p97, also known as valosin-containing protein (VCP). This article delves into the mechanisms, effects, and implications of this compound in biological systems, particularly focusing on its potential therapeutic applications in oncology.

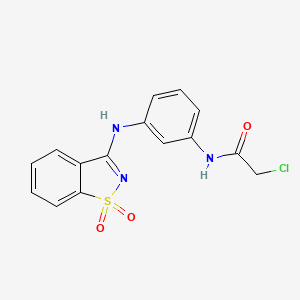

This compound has the chemical formula C₁₅H₁₂ClN₃O₃S and a molecular weight of approximately 349.79 g/mol. The compound selectively modifies the cysteine residue at position 522 within the D2 ATP binding pocket of p97, which is crucial for various cellular processes including protein homeostasis and degradation pathways.

Key Mechanisms:

- Covalent Modification: this compound forms a stable covalent bond with p97, inhibiting its ATPase activity.

- Allosteric Effects: The compound induces conformational changes that affect nucleotide binding and hydrolysis within p97 complexes .

Biological Activity and Efficacy

This compound exhibits significant biological activity with an IC₅₀ value of approximately 0.37 μM , indicating its potency in disrupting protein degradation pathways, particularly in cancer cells. This disruption can lead to the activation of the unfolded protein response (UPR) and interference with autophagy, ultimately resulting in increased apoptosis of cancer cells .

Comparative Potency with Other Compounds

The following table summarizes the potency and mechanisms of action of this compound compared to similar compounds:

| Compound Name | Mechanism of Action | Potency (IC₅₀) | Unique Features |

|---|---|---|---|

| This compound | Covalent modification | 0.37 μM | Selective for p97's active site |

| NMS-873 | Allosteric inhibition | 0.12 μM | More potent than this compound |

| CB-5083 | Covalent modification | 0.5 μM | Less selective |

| DBeQ | Reversible inhibition | 0.1 μM | Acts on different sites |

| ML240 | Selective ATPase inhibition | 0.05 μM | Targets different ATPase family members |

Case Studies and Research Findings

Research has demonstrated that this compound not only inhibits p97 but also alters its interactions with other proteins involved in the ubiquitin-proteasome system. For instance, studies have shown that treatment with this compound leads to increased binding of polyubiquitin to p97, enhancing the accumulation of misfolded proteins within cells .

Key Findings:

- Increased Cancer Cell Death: In vitro studies indicate that cancer cells treated with this compound exhibit higher rates of apoptosis compared to control groups.

- Modulation of Protein Homeostasis: The compound's ability to interfere with autophagy pathways suggests that it may be effective in treating cancers that rely on these mechanisms for survival .

Implications for Cancer Therapy

Given its mechanism of action and potent biological activity, this compound presents a promising candidate for therapeutic applications in oncology. Its role in modulating protein homeostasis could lead to innovative strategies for targeting cancer cells that exploit these pathways for growth and resistance.

Propiedades

IUPAC Name |

2-chloro-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O3S/c16-9-14(20)17-10-4-3-5-11(8-10)18-15-12-6-1-2-7-13(12)23(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMFLBAPPIWNGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.